molecular formula C29H28N4O3 B11581078 6-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

6-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11581078
M. Wt: 480.6 g/mol
InChI Key: KIQKTXQUNDBRRC-UHFFFAOYSA-N
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Description

6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl and methoxyphenyl groups: These groups are introduced through substitution reactions, often using reagents like phenylboronic acid and methoxyphenyl halides.

    Attachment of the tert-butylphenoxy group: This step involves the reaction of the intermediate with tert-butylphenol under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE include:

Uniqueness

The uniqueness of 6-{3-[(4-TERT-BUTYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its specific structure, which imparts unique chemical and biological properties. Its combination of functional groups and the pyrazolo[3,4-d]pyrimidin-4-one core make it distinct from other similar compounds, leading to its diverse applications in scientific research.

Properties

Molecular Formula

C29H28N4O3

Molecular Weight

480.6 g/mol

IUPAC Name

6-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C29H28N4O3/c1-29(2,3)21-11-13-23(14-12-21)36-18-20-16-19(10-15-25(20)35-4)26-31-27-24(28(34)32-26)17-30-33(27)22-8-6-5-7-9-22/h5-17H,18H2,1-4H3,(H,31,32,34)

InChI Key

KIQKTXQUNDBRRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)OC

Origin of Product

United States

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